molecular formula C24H23ClN4O4 B6134034 8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B6134034
M. Wt: 466.9 g/mol
InChI Key: XDMZDVVVYSVBRB-UHFFFAOYSA-N
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Description

8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: This involves the reaction of 4-butanoic acid with phenol under acidic conditions to form 4-butanoylphenol.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and anhydrous aluminum chloride as a catalyst.

    Formation of the Purine Ring: The purine ring is synthesized through a multi-step process involving the condensation of guanine with dimethylamine and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-pressure reactors for the Friedel-Crafts alkylation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amines and thiols derivatives.

Scientific Research Applications

8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within cells. The compound is believed to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.

    Alter Gene Expression: Influence the expression of specific genes, resulting in altered protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: shares similarities with other purine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(4-butanoylphenoxy)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O4/c1-4-7-19(30)15-10-12-17(13-11-15)33-23-26-21-20(22(31)28(3)24(32)27(21)2)29(23)14-16-8-5-6-9-18(16)25/h5-6,8-13H,4,7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMZDVVVYSVBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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